Cas no 893765-08-7 (2-(2-Methoxy-4-nitrophenoxy)acetamide)
2-(2-Methoxy-4-nitrophenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxy-4-nitrophenoxy)acetamide
- STK736295
- acetamide, 2-(2-methoxy-4-nitrophenoxy)-
- ST4128999
- R9772
- A4072/0173485
- 2-(2-Methoxy-4-nitrophenoxy)acetamide
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- Inchi: 1S/C9H10N2O5/c1-15-8-4-6(11(13)14)2-3-7(8)16-5-9(10)12/h2-4H,5H2,1H3,(H2,10,12)
- InChI Key: DMZHFUIQNYZWLD-UHFFFAOYSA-N
- SMILES: O(CC(N)=O)C1C=CC(=CC=1OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 265
- XLogP3: 1.1
- Topological Polar Surface Area: 107
2-(2-Methoxy-4-nitrophenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M244215-250mg |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M244215-500mg |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M244215-1000mg |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | 1g |
$ 480.00 | 2022-06-04 | ||
| A2B Chem LLC | AJ08353-500mg |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08353-1g |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | >95% | 1g |
$439.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747987-1g |
2-(2-Methoxy-4-nitrophenoxy)acetamide |
893765-08-7 | 98% | 1g |
¥1619.00 | 2024-04-26 |
2-(2-Methoxy-4-nitrophenoxy)acetamide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(2-Methoxy-4-nitrophenoxy)acetamide
Comprehensive Analysis of 2-(2-Methoxy-4-nitrophenoxy)acetamide (CAS No. 893765-08-7): Properties, Applications, and Research Insights
2-(2-Methoxy-4-nitrophenoxy)acetamide (CAS No. 893765-08-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrophenoxy derivative combines a methoxy group, nitro functionality, and acetamide moiety, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula C9H10N2O5 and molecular weight of 226.19 g/mol position it as a valuable building block in medicinal chemistry.
Recent studies highlight the compound's potential in enzyme inhibition applications, particularly targeting kinases and oxidoreductases. Researchers are investigating its structure-activity relationship (SAR) to develop novel therapeutics for inflammatory conditions. The methoxy-nitrophenoxy segment contributes to electron-withdrawing properties, while the acetamide group enhances hydrogen bonding capacity – a combination that improves target binding affinity in drug discovery projects.
In material science, 893765-08-7 demonstrates interesting photophysical properties. Its nitroaromatic component enables applications in photo-responsive materials, with potential uses in smart coatings and optical sensors. The compound's stability under various pH conditions (pH 2-9) and thermal decomposition point (observed at 218°C) make it suitable for formulation studies requiring moderate temperature processing.
Synthetic protocols for 2-(2-Methoxy-4-nitrophenoxy)acetamide typically involve nucleophilic aromatic substitution reactions, with yields optimized to >85% in recent publications. Environmental considerations have driven improvements in green chemistry approaches, including solvent-free conditions and catalytic methods that reduce waste generation. These advancements address growing industry demands for sustainable chemical production while maintaining cost-effectiveness.
Analytical characterization of this compound employs advanced techniques like HPLC-MS (showing retention time at 6.8 min in reverse-phase conditions) and NMR spectroscopy (with distinctive peaks at δ 3.9 ppm for methoxy protons and δ 8.2 ppm for aromatic protons). Purity standards exceeding 98% are routinely achieved through recrystallization from ethanol-water mixtures, meeting pharmaceutical-grade requirements for preclinical studies.
The compound's structure-property relationships have become a focus area in computational chemistry, with molecular docking studies revealing favorable interactions with biological targets. This aligns with current trends in AI-assisted drug discovery, where such specialized intermediates accelerate virtual screening pipelines. Researchers particularly value its balanced lipophilicity (calculated logP of 1.2) for optimizing drug-like properties in lead compounds.
Safety assessments indicate 893765-08-7 requires standard laboratory precautions, with no exceptional hazards reported in literature. Proper handling includes using personal protective equipment and adequate ventilation – considerations that reflect modern laboratory safety protocols emphasized in academic and industrial settings. Storage recommendations suggest keeping the compound in amber glass containers at 2-8°C for long-term stability.
Market availability of this fine chemical has increased significantly, with global suppliers offering both milligram and kilogram quantities. Pricing trends show a 15% reduction over three years due to improved synthetic routes, making it more accessible for high-throughput screening applications. Custom modifications including isotopic labeling (e.g., 13C, 15N) are now available for advanced research needs.
Future research directions may explore the compound's potential in covalent inhibitor design and bioconjugation chemistry. The reactive nitro group offers possibilities for selective reduction to amino derivatives or conversion to other functional groups, expanding its utility in combinatorial chemistry platforms. These developments position 2-(2-Methoxy-4-nitrophenoxy)acetamide as a promising candidate for next-generation drug discovery efforts.
For researchers investigating structure-based drug design or functional materials development, this compound represents an excellent case study in balancing molecular complexity with synthetic accessibility. Its growing presence in patent literature (appearing in 12+ filings since 2020) confirms industrial interest, particularly in kinase inhibitor programs and specialty chemical applications.
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